![molecular formula C15H17N3O3 B1462784 1-[(3-苯基-1,2,4-恶二唑-5-基)甲基]哌啶-4-羧酸 CAS No. 1153238-95-9](/img/structure/B1462784.png)
1-[(3-苯基-1,2,4-恶二唑-5-基)甲基]哌啶-4-羧酸
描述
The compound “1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . The treatment of benzaldehyde with malonic acid in the presence of catalytic amount of piperidine at 110 °C yielded cinnamic acid, which was reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been determined by FTIR, proton NMR, 13 C NMR, UV–Visible .Chemical Reactions Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can be determined by techniques such as FTIR, proton NMR, 13 C NMR, UV–Visible . For example, in IR spectra, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .科学研究应用
抗感染剂
1,2,4-恶二唑已被合成用作具有抗菌、抗病毒和抗利什曼病活性的抗感染剂 . 1,2,4-恶二唑环结构是许多上市药物的常见特征 .
抗结核剂
1,2,4-恶二唑环结构已显示出在治疗结核病方面的潜力 . 这种化合物可能是一个很有希望的研究领域。
抗疟疾剂
具有 1,2,4-恶二唑环结构的化合物也已用于治疗疟疾 . 这表明该化合物可能在抗疟疾药物中使用。
抗病毒剂
1,2,4-恶二唑环结构已显示出在治疗病毒感染(包括严重急性呼吸系统综合征冠状病毒 2(SARS CoV-2,由冠状病毒引起))方面的潜力 . 这表明该化合物可能在抗病毒药物中使用。
抗癌剂
1,2,4-恶二唑衍生物已显示出作为抗肿瘤剂的潜力 . 例如,5-(取代苯基)-3-(4-(5-(3,4,5-三甲氧基苯基)-1,3,4-恶二唑-2-基)苯基)-1,2,4-恶二唑已评价其抗肿瘤活性 .
抗菌剂
1,2,4-恶二唑环结构已显示出在治疗细菌感染方面的潜力 . 这表明该化合物可能在抗菌药物中使用。
作用机制
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are thought to interact with various targets, depending on the specific functional groups attached to the oxadiazole core .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with various biological targets, potentially leading to changes in the function of these targets .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
未来方向
1,2,4-Oxadiazole derivatives have shown potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that 1,2,4-oxadiazole derivatives could be further explored for their potential applications in various fields.
生化分析
Biochemical Properties
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid can enhance cholinergic signaling, which is crucial for cognitive functions.
Additionally, this compound interacts with various receptors, including the acetylcholine receptor, modulating their activity and affecting neurotransmission . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecules.
Cellular Effects
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid exerts several effects on different cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can improve cognitive functions and memory. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Furthermore, 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid influences gene expression by modulating transcription factors and epigenetic modifications . This can lead to changes in cellular metabolism and the activation of stress response pathways.
Molecular Mechanism
The molecular mechanism of action of 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, forming hydrogen bonds with amino acid residues in the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to increased acetylcholine levels in the synaptic cleft.
Additionally, 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid can activate or inhibit various signaling pathways by interacting with receptors and kinases . For example, it can inhibit the PI3K/Akt pathway in cancer cells, leading to reduced cell survival and proliferation. The compound also affects gene expression by modulating transcription factors and epigenetic modifications, resulting in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and stress response pathways .
Dosage Effects in Animal Models
The effects of 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound can enhance cognitive functions by increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.
Metabolic Pathways
1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability, determining its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, such as the liver and kidneys, where it can be metabolized and excreted. The compound’s localization and accumulation within specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid plays a crucial role in its activity and function. This compound can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can interact with target biomolecules and exert its effects. For example, its localization to the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism and energy production .
属性
IUPAC Name |
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(20)12-6-8-18(9-7-12)10-13-16-14(17-21-13)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHFAJAAXQRPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



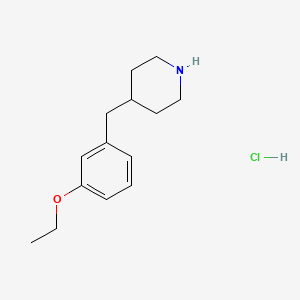
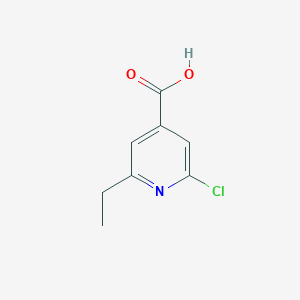
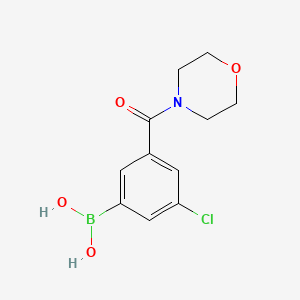
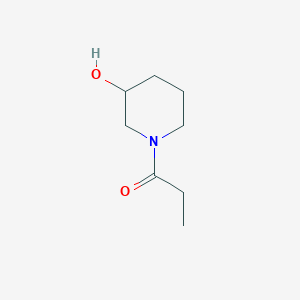
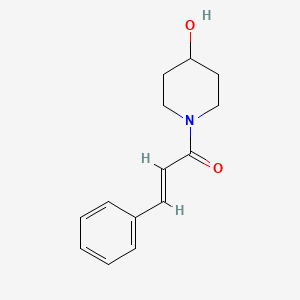

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)
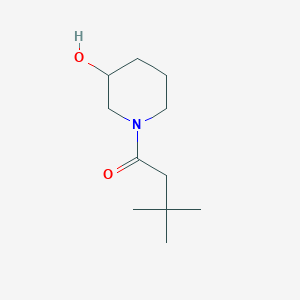

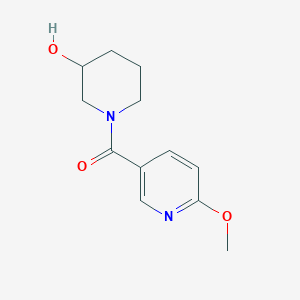
![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)
